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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinamide

CAS No.: 1807028-68-7

Cat. No.: B1448919

Get Quote

Executive Summary & Compound Identity
6-Bromo-2-chloronicotinamide is a halogenated pyridine derivative utilized primarily as a

building block in medicinal chemistry. Its purity is paramount because the subsequent step in

drug synthesis (often a Suzuki-Miyaura coupling or nucleophilic substitution) is sensitive to the

presence of the hydrolyzed precursor (acid) or unreacted nitrile.

Property Details

CAS Number 1807028-68-7 (Amide)

Molecular Formula

Molecular Weight 235.47 g/mol

Key Role Intermediate for PP-242 (Torkinib) synthesis

Critical Impurities
6-Bromo-2-chloronicotinic acid

(Precursor/Hydrolysis product)
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Optimized HPLC Protocol
The following method is designed to resolve the Amide (Target) from its Acid precursor and the

Nitrile starting material.

Method A: Acidic Reverse Phase (Recommended)
This method utilizes a standard C18 chemistry under acidic conditions to suppress the

ionization of the carboxylic acid impurity, ensuring sharp peak shapes and consistent retention.

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Detection: UV @ 254 nm (Primary), 220 nm (Secondary).

Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event

0.0 5% Equilibration

2.0 5%
Isocratic Hold (Elute polar

salts)

12.0 95% Linear Gradient

15.0 95% Wash

| 15.1 | 5% | Re-equilibration |
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Comparative Performance Data
The retention behavior of 6-Bromo-2-chloronicotinamide is governed by the electron-

withdrawing effects of the halogen atoms, which increase lipophilicity compared to non-

halogenated nicotinamide.

Retention Time ( ) & Selectivity Profile
Note: Relative Retention Times (RRT) are calculated relative to the target Amide (

min in this generic gradient).

Compound Structure Type
Predicted
LogP

Relative

(RRT)
Elution Order

6-Bromo-2-

chloronicotinic

acid

Precursor (Acid) ~1.8 0.65 1st (Early)

6-Bromo-2-

chloronicotinami

de

Target (Amide) ~1.1 1.00 2nd (Target)

2-Bromo-6-

chloronicotinami

de

Isomer ~1.1 1.05 - 1.10
3rd (Co-eluting

risk)

PP-242 (Torkinib) Final Product ~3.5 1.80+ 4th (Late)

Analysis of Separation Logic:

The Acid (Precursor): Despite having a higher calculated LogP in its neutral form, the

presence of the carboxylic acid group allows it to elute earlier than the amide in reverse-

phase systems, especially if the pH is not low enough to fully suppress ionization. In 0.1%

Formic acid, it typically elutes before the amide due to higher polar surface area (PSA).

The Amide (Target): Elutes as a sharp, symmetrical peak. Tailing is minimal due to the

reduced basicity of the pyridine nitrogen caused by the adjacent Chlorine atom (ortho-effect)

and the 6-Bromo substituent.
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The Isomer (2-Br, 6-Cl): If present (rare, depends on synthesis route), this isomer is difficult

to separate on C18. A Phenyl-Hexyl column is recommended for orthogonal selectivity if

isomer contamination is suspected.

Visualizing the Separation & Synthesis Workflow
The following diagram illustrates the synthesis pathway of PP-242 and the critical HPLC

checkpoints to ensure the purity of the 6-Bromo-2-chloronicotinamide intermediate.

Chromatographic Separation Order (C18)

Precursor:
6-Bromo-2-chloronicotinic acid

(CAS 1060815-67-9)

Amidation Reaction
(SOCl2 + NH3)Starting Material

HPLC Checkpoint
(Method A)

Impurity A (Early Eluting)

Target Intermediate:
6-Bromo-2-chloronicotinamide

(CAS 1807028-68-7)

Synthesis
Final Drug:

PP-242 (Torkinib)Suzuki Coupling

QC Sample

Injection -> Acid (Polar) -> Amide (Target) -> Product (Hydrophobic)

Click to download full resolution via product page

Caption: Workflow showing the synthesis progression and the relative elution order of key

components during HPLC quality control.

Experimental Troubleshooting & Causality
Issue: Co-elution of Acid and Amide

Cause: Insufficient ion suppression. If the mobile phase pH is > 3.5, the carboxylic acid

deprotonates (

), becoming highly polar and eluting in the void volume or tailing significantly.

Solution: Ensure 0.1% Formic Acid or 0.05% TFA is used. TFA provides stronger ion pairing

and may increase the retention of the amide slightly, improving resolution (

).
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Issue: Peak Splitting
Cause: Sample solvent mismatch. Dissolving this hydrophobic amide in 100% DMSO or THF

and injecting a large volume (>10 µL) into a high-aqueous initial gradient (95% Water)

causes precipitation or "solvent wash" effects.

Solution: Dissolve sample in 50:50 Water:Acetonitrile. If solubility is poor, use Methanol but

limit injection volume to 2-5 µL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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